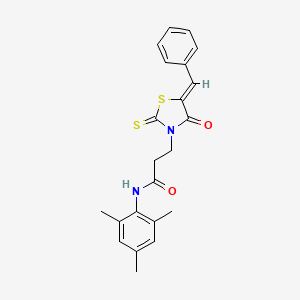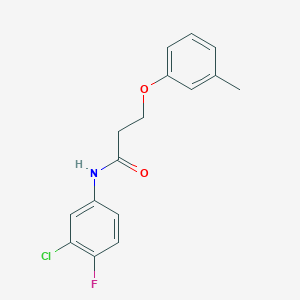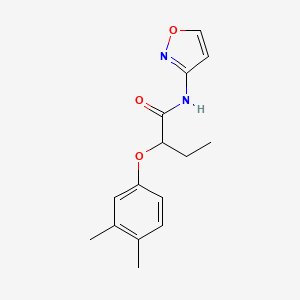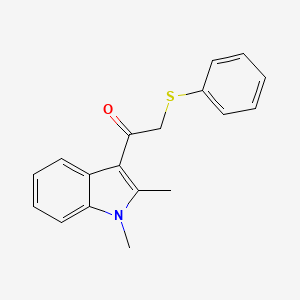![molecular formula C15H16N2O3 B4763651 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione](/img/structure/B4763651.png)
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione
Overview
Description
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione, also known as CPI-613, is a novel anticancer drug that has been developed for the treatment of various types of cancer. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is an important metabolic pathway in cancer cells.
Mechanism of Action
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione targets the mitochondrial TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are involved in energy production in cancer cells. By inhibiting these enzymes, this compound disrupts the mitochondrial function and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells, including the inhibition of mitochondrial respiration, the induction of oxidative stress, the activation of caspase-dependent apoptosis, and the inhibition of cancer cell proliferation and migration. This compound has also been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione has several advantages for lab experiments, including its high potency and selectivity for cancer cells, its ability to overcome drug resistance, and its synergistic effect with other anticancer agents. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione research, including the development of new formulations that improve its solubility and bioavailability, the identification of biomarkers that predict its efficacy and toxicity, the exploration of its potential in combination with immunotherapy, and the investigation of its role in the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising anticancer drug that targets the mitochondrial TCA cycle and induces apoptosis in cancer cells. The drug has been extensively studied in preclinical and clinical trials and has shown to be effective in various types of cancer. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, which could lead to the development of new treatments for cancer and other diseases.
Scientific Research Applications
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and solid tumors. The drug has been shown to have a synergistic effect with other anticancer agents, such as gemcitabine, cytarabine, and carboplatin. This compound has also been shown to be effective in cancer cells that are resistant to conventional chemotherapy.
properties
IUPAC Name |
1-(2-oxo-2-piperidin-1-ylethyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13(16-8-4-1-5-9-16)10-17-12-7-3-2-6-11(12)14(19)15(17)20/h2-3,6-7H,1,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKNCPCFRBNOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline](/img/structure/B4763572.png)

![4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4763586.png)
![1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B4763609.png)


![ethyl 3-{6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4763637.png)
![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4763643.png)
![ethyl 6-methyl-3-[(2-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4763653.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine](/img/structure/B4763671.png)


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4763690.png)
